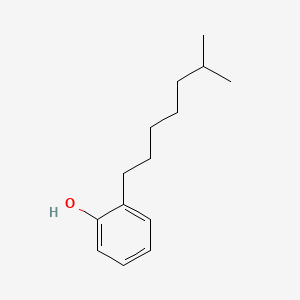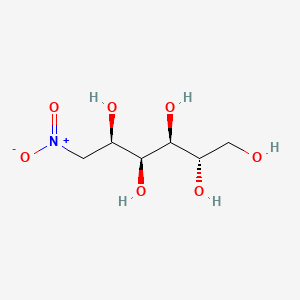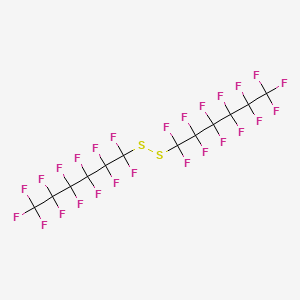
Bis(tridecafluorohexyl) disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tridecafluorohexyl) disulphide: is a chemical compound with the molecular formula C12F26S2 and a molecular weight of 702.22 g/mol . It is characterized by the presence of two tridecafluorohexyl groups connected by a disulphide bond. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disulphides, including bis(tridecafluorohexyl) disulphide, typically involves the oxidation of thiols. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide under mild conditions . Another approach involves the use of N-thiohydroxy succinimide esters (NTSEs) as intermediates, which react with thiols to form disulphides .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tridecafluorohexyl) disulphide undergoes various chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The fluorine atoms in the tridecafluorohexyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Fluorinated derivatives with substituted groups.
Applications De Recherche Scientifique
Chemistry: Bis(tridecafluorohexyl) disulphide is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of materials with high chemical resistance and hydrophobicity .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in the design of drug delivery systems and biomaterials .
Industry: In industrial applications, this compound is used in the production of specialty coatings and lubricants. Its chemical stability and resistance to harsh environments make it suitable for use in extreme conditions .
Mécanisme D'action
The mechanism of action of bis(tridecafluorohexyl) disulphide involves its interaction with molecular targets through its disulphide bond and fluorinated groups. The disulphide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorinated groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
- Bis(pentadecafluorooctyl) disulphide
- Bis(nonadecafluorodecyl) disulphide
- Bis(trifluoromethyl) disulphide
Comparison: Bis(tridecafluorohexyl) disulphide is unique due to its specific chain length and the number of fluorine atoms. Compared to other fluorinated disulphides, it offers a balance between hydrophobicity and chemical stability, making it suitable for a wide range of applications. Its specific properties can be tailored by modifying the chain length and the degree of fluorination .
Propriétés
Numéro CAS |
93962-52-8 |
|---|---|
Formule moléculaire |
C12F26S2 |
Poids moléculaire |
702.2 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12F26S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-40-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |
Clé InChI |
OCCOAYPOGQDEOQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)SSC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


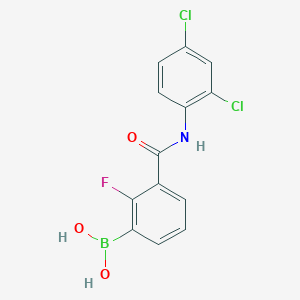


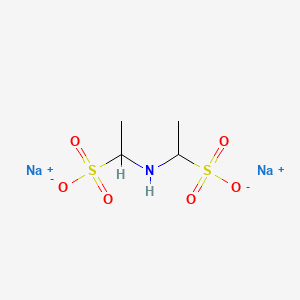


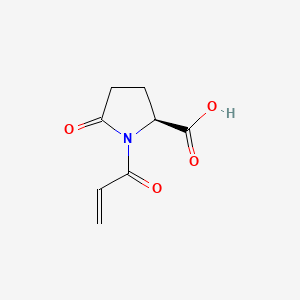

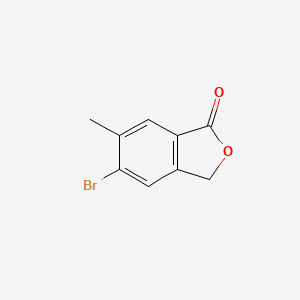


![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
